5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, methyl ester
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Overview
Description
5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, methyl ester is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, methyl ester typically involves the reaction of thiourea with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The chloromethyl group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, methyl ester involves its interaction with various molecular targets. In medicinal applications, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit the growth of certain cancer cells by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4-Methylthiazole: Another thiazole derivative used in various chemical syntheses.
Thiazole-4-carboxylic acid: A related compound with applications in medicinal chemistry.
Uniqueness
5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, methyl ester is unique due to its chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
62591-27-9 |
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Molecular Formula |
C6H7ClN2O2S |
Molecular Weight |
206.65 g/mol |
IUPAC Name |
methyl 2-amino-4-(chloromethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C6H7ClN2O2S/c1-11-5(10)4-3(2-7)9-6(8)12-4/h2H2,1H3,(H2,8,9) |
InChI Key |
NCQMYOJJQIPYPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)CCl |
Origin of Product |
United States |
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